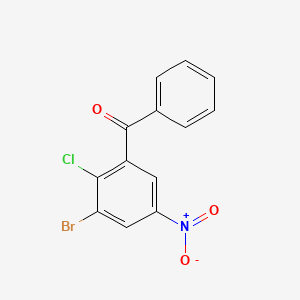![molecular formula C14H22O3S B14377603 [4-(2-Methylpropane-2-sulfonyl)butoxy]benzene CAS No. 90183-88-3](/img/structure/B14377603.png)
[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene is an organic compound that features a benzene ring substituted with a butoxy group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylpropane-2-sulfonyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzene with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then reacted with butyl bromide to yield the final product. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Methylpropane-2-sulfonyl)butoxy]benzene is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its sulfonyl group can mimic certain biological functionalities, making it useful in drug design and development.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on their specific structural modifications.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer additives.
Mechanism of Action
The mechanism of action of [4-(2-Methylpropane-2-sulfonyl)butoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. Additionally, the butoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Methylpropane-2-sulfonyl)phenol]
- [4-(2-Methylpropane-2-sulfonyl)aniline]
- [4-(2-Methylpropane-2-sulfonyl)benzoic acid]
Uniqueness
Compared to similar compounds, [4-(2-Methylpropane-2-sulfonyl)butoxy]benzene is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the combination of the sulfonyl and butoxy groups provides a versatile platform for further functionalization and derivatization.
Properties
CAS No. |
90183-88-3 |
|---|---|
Molecular Formula |
C14H22O3S |
Molecular Weight |
270.39 g/mol |
IUPAC Name |
4-tert-butylsulfonylbutoxybenzene |
InChI |
InChI=1S/C14H22O3S/c1-14(2,3)18(15,16)12-8-7-11-17-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChI Key |
XHBLZMAYMSQZBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


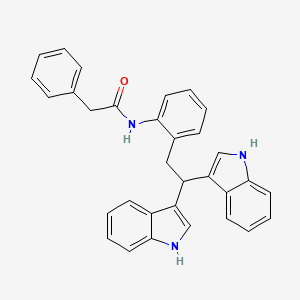
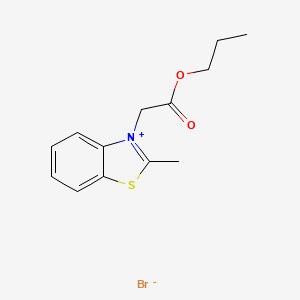

![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)
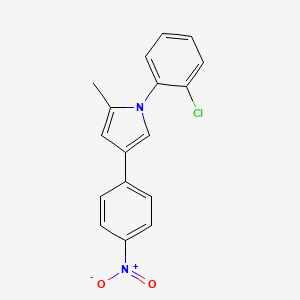

![3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid](/img/structure/B14377541.png)
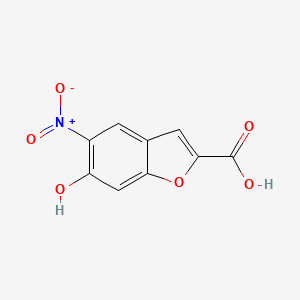

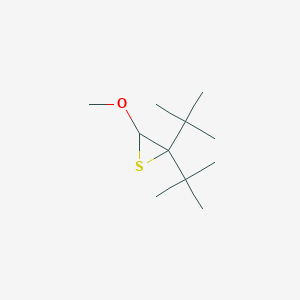
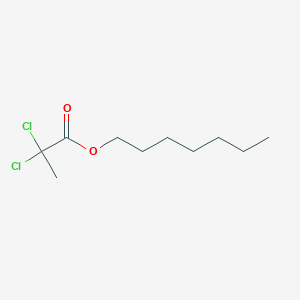
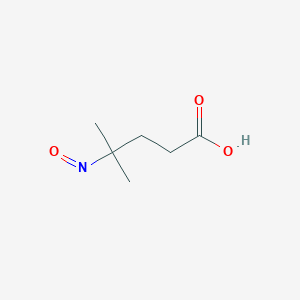
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
